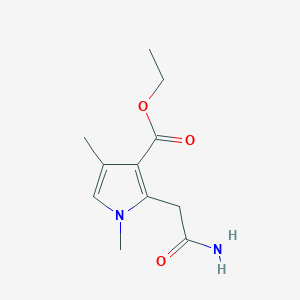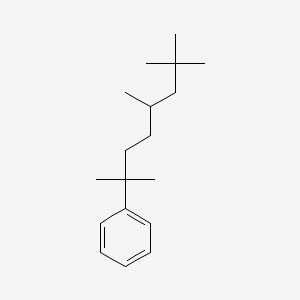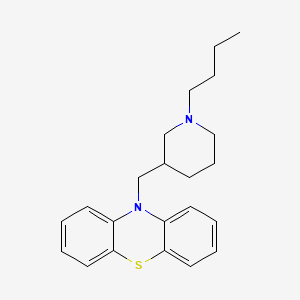
Phenothiazine, 10-((N-butyl-3-piperidyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine is a chemical compound with the molecular formula C22H28N2S. It belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a phenothiazine core structure substituted with a butyl-piperidinyl group, making it a unique and potentially valuable compound in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Substitution with Piperidine: The phenothiazine core is then reacted with 1-butyl-3-piperidinylmethyl chloride under basic conditions to introduce the butyl-piperidinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro phenothiazine derivatives.
Substitution: Halogenated or nitro-substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine involves its interaction with various molecular targets, including:
Receptors: It may interact with dopamine and serotonin receptors, influencing neurotransmitter activity.
Enzymes: The compound can inhibit certain enzymes, leading to altered biochemical pathways.
Cellular Pathways: It can modulate cellular signaling pathways, affecting cell function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine with antipsychotic and sedative effects.
Uniqueness
10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its butyl-piperidinyl group may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
63833-97-6 |
|---|---|
Fórmula molecular |
C22H28N2S |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
10-[(1-butylpiperidin-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C22H28N2S/c1-2-3-14-23-15-8-9-18(16-23)17-24-19-10-4-6-12-21(19)25-22-13-7-5-11-20(22)24/h4-7,10-13,18H,2-3,8-9,14-17H2,1H3 |
Clave InChI |
QSKPBYOSRWPFBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13936178.png)
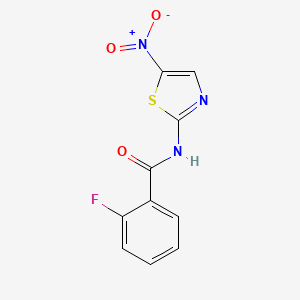
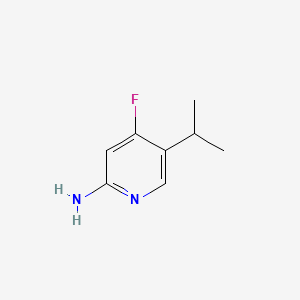

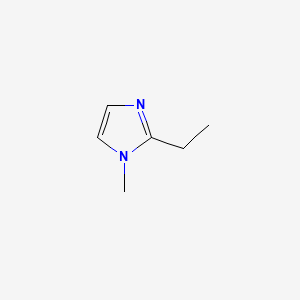
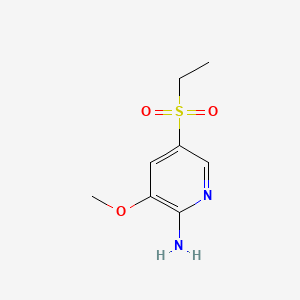
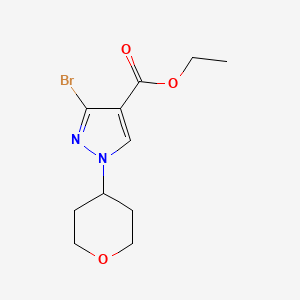
![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)


